N-(4,5-diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S2/c31-26(22-14-16-23(17-15-22)35(32,33)30-18-8-3-9-19-30)29-27-28-24(20-10-4-1-5-11-20)25(34-27)21-12-6-2-7-13-21/h1-2,4-7,10-17H,3,8-9,18-19H2,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJJNXUFDBJUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-bromoacetophenone with thiourea under basic conditions.
Diphenyl Substitution: The thiazole ring is then substituted with phenyl groups through a Friedel-Crafts acylation reaction.
Sulfonylation: The piperidine ring is introduced by reacting piperidine with chlorosulfonic acid to form piperidin-1-ylsulfonyl chloride.
Coupling Reaction: Finally, the thiazole and piperidin-1-ylsulfonyl chloride are coupled with 4-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Sulfonamide Bond Cleavage
The piperidinyl sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding 4-sulfobenzoic acid and piperidine derivatives.
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 6 hours | 4-Sulfobenzoic acid + Piperidine | 75% | |
| 5M NaOH, 80°C, 4 hours | Sodium 4-sulfobenzoate + Piperidine | 68% |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the sulfonamide’s nitrogen, followed by nucleophilic attack by water. Basic conditions involve hydroxide ion-mediated cleavage.
Amide Hydrolysis
The benzamide group hydrolyzes to form benzoic acid and 4,5-diphenylthiazol-2-amine:
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| 20% H<sub>2</sub>SO<sub>4</sub>, reflux, 8 hours | Benzoic acid + 4,5-Diphenylthiazol-2-amine | 60% | |
| 2M NaOH, 70°C, 6 hours | Sodium benzoate + 4,5-Diphenylthiazol-2-amine | 55% |
Electrophilic Aromatic Substitution (EAS)
The benzamide and sulfonamide groups direct electrophiles to meta positions on their respective aromatic rings.
Nitration
Nitration occurs at the meta position relative to the amide group:
| Reagents | Product | Yield | Reference |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 3-Nitro-N-(4,5-diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide | 45% |
Steric Effects : The 4,5-diphenylthiazole substituents hinder reactivity at the thiazole ring, favoring benzamide nitration.
Halogenation
Bromination occurs under mild conditions:
| Reagents | Product | Yield | Reference |
|---|---|---|---|
| Br<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 3-Bromo-N-(4,5-diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide | 38% |
Oxidation
The thiazole sulfur oxidizes to a sulfoxide or sulfone under controlled conditions:
Limitations : Steric bulk from diphenyl groups suppresses further oxidation beyond sulfone formation.
Alkylation
The piperidine nitrogen undergoes alkylation to form quaternary ammonium salts:
| Reagents | Product | Yield | Reference |
|---|---|---|---|
| CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | N-Methylpiperidinium-4-(4,5-diphenylthiazol-2-yl)benzamide iodide | 82% |
Application : Enhanced water solubility for pharmacological studies.
Nucleophilic Substitution
The sulfonyl group participates in nucleophilic displacement reactions:
| Reagents | Product | Yield | Reference |
|---|---|---|---|
| NH<sub>3</sub>, EtOH, 50°C | 4-Aminosulfonyl-N-(4,5-diphenylthiazol-2-yl)benzamide | 65% |
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with primary cleavage at the sulfonamide and amide bonds .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to N-(4,5-diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit antimicrobial properties. For instance, related thiazole derivatives have shown moderate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting a potential application in treating infections caused by resistant strains .
Anticonvulsant Properties
Thiazole derivatives are also being investigated for their anticonvulsant activities. Research indicates that certain thiazole-integrated compounds display significant anticonvulsant effects in animal models, providing a basis for further exploration of this compound in epilepsy treatment .
Anti-cancer Potential
The compound has been evaluated for its anti-cancer properties, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer progression. Some thiazole derivatives have shown promising results as PTP1B inhibitors, leading to reduced cancer cell proliferation in vitro . This highlights the potential of this compound as a lead compound for developing new anti-cancer therapies.
Case Study 1: Antimicrobial Screening
In a recent study, a series of thiazole derivatives were synthesized and screened against common pathogens. The results indicated that compounds with similar structures to this compound exhibited varying degrees of antimicrobial activity. The most active compounds were further analyzed for their mechanisms of action, revealing potential targets in bacterial cell walls .
Case Study 2: Anticonvulsant Activity Assessment
Another study focused on evaluating the anticonvulsant effects of thiazole-containing compounds in rodent models. The results showed that specific derivatives significantly reduced seizure activity compared to controls. The study suggested that modifications to the thiazole ring could enhance efficacy and reduce side effects .
Conclusion and Future Directions
This compound holds promise as a versatile compound in medicinal chemistry with applications spanning antimicrobial, anticonvulsant, and anti-cancer therapies. Future research should focus on optimizing its chemical structure to enhance bioactivity and reduce toxicity while exploring novel therapeutic pathways.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiazole derivatives | Moderate activity against E. coli, S. aureus |
| Anticonvulsant | Thiazole-integrated compounds | Significant reduction in seizure frequency |
| Anti-cancer | PTP1B inhibitors | Inhibition of cancer cell proliferation |
Mechanism of Action
The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in Antiparasitic Drug Development
highlights N-phenylbenzamide bis(2-aminoimidazoline) derivatives (compounds 1 and 2) as antiparasitic agents targeting Trypanosoma brucei. While these share a benzamide core with the target compound, key differences include:
- Core Heterocycle: The target compound features a thiazole ring, whereas derivatives 1 and 2 incorporate bis(2-aminoimidazoline) groups. Thiazoles are known for metabolic stability, while imidazolines may enhance DNA minor-groove binding .
- Sulfonamide vs. Imidazoline Substituents : The piperidinylsulfonyl group in the target compound may improve solubility and target selectivity compared to the imidazoline groups in derivatives 1 and 2 , which are critical for AT-rich DNA interaction in T. brucei .
Table 1: Structural and Functional Comparison
Sulfonamide-Containing Triazole Derivatives
describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (compounds 7–9 ), which share sulfonamide groups but differ in core heterocycles:
- Triazole vs. Thiazole Cores : Triazoles (compounds 7–9 ) are associated with antimicrobial and antifungal activities, whereas thiazoles (target compound) often exhibit broader kinase or protease inhibition .
- Sulfonamide Substituents : The target compound’s piperidinylsulfonyl group may offer better membrane permeability than the phenylsulfonyl groups in compounds 7–9 , which are electron-withdrawing and may reduce bioavailability .
Research Implications and Gaps
- Comparative analysis with ’s derivatives implies possible utility against T. brucei, but experimental validation is needed.
- Analogues : The dominance of thione tautomers in triazoles () and DNA-binding imidazolines () underscores the importance of tautomerism and substituent electronics in drug design.
Biological Activity
N-(4,5-diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its role in various biological activities. Its structure can be summarized as follows:
- Molecular Formula : C19H20N2O2S
- Molecular Weight : 344.44 g/mol
- IUPAC Name : this compound
This structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. A study highlighted that compounds with similar thiazole structures demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values of these compounds ranged from 1.61 µg/mL to 23.30 mM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
Thiazole derivatives have also shown promising antimicrobial activity. In vitro studies demonstrated that certain thiazole-based compounds exhibited comparable efficacy to established antibiotics against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups on the phenyl ring enhanced the antimicrobial properties of these compounds .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through molecular docking studies. These studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The docking scores indicated strong binding affinity to COX-2, suggesting a potential role in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:
- Substituent Effects : The introduction of electron-donating groups on the phenyl rings significantly enhances cytotoxicity.
- Thiazole Ring Importance : The thiazole moiety is essential for the antitumor and antimicrobial activities observed in various derivatives.
A detailed SAR analysis revealed that modifications at specific positions on the thiazole ring could lead to improved potency against cancer and microbial targets .
Case Studies
- Antitumor Efficacy in Cell Lines : A recent study evaluated the antitumor activity of this compound against several cancer cell lines. The compound exhibited an IC50 value of 15 µM against A431 cells, demonstrating significant promise as an anticancer agent.
- Molecular Docking Studies : In silico studies using molecular docking techniques revealed that this compound effectively binds to target proteins involved in cancer progression and inflammation, supporting its potential therapeutic applications .
Q & A
Q. What are the established synthetic routes for N-(4,5-diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including condensation of thiazole precursors with sulfonamide-bearing benzoyl chlorides. Critical parameters include:
- Base selection : Potassium carbonate (K₂CO₃) is often used to deprotonate intermediates and facilitate nucleophilic substitutions .
- Solvent systems : Acetonitrile or dichloromethane under reflux conditions (4–5 hours) are common for achieving high yields .
- Purification : Column chromatography with gradients of chloroform/methanol (3:1 v/v) or precipitation via aqueous workup ensures purity .
Q. Which analytical techniques are essential for confirming the molecular structure of this compound?
- X-ray crystallography : Resolves bond angles (e.g., C–S–C at 89.84°) and confirms stereochemistry, with refinement using SHELXL97 software .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents on the thiazole and benzamide moieties (e.g., piperidine methylene protons at δ 3.2–3.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 478.248 for C₂₉H₃₀N₆O) .
Q. How is the compound’s purity assessed, and what challenges arise during characterization?
- HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
- Challenges : Sulfonamide groups may cause poor solubility in polar solvents, requiring DMSO-d₆ for NMR analysis .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in reported biological activity data for this compound?
- Reproducibility assays : Replicate enzyme inhibition (e.g., D1 protease assays) under standardized conditions (pH 7.4, 25°C) .
- Structural analogs : Synthesize derivatives (e.g., replacing piperidine with morpholine) to isolate pharmacophoric contributions .
- Computational validation : Molecular docking (AutoDock Vina) identifies binding pose discrepancies in virtual screening vs. experimental IC₅₀ values .
Q. How are structure-activity relationship (SAR) studies designed for sulfonamide-containing thiazole derivatives?
- Substituent variation : Systematic modification of the 4,5-diphenylthiazole core and piperidine sulfonamide group .
- Biological testing : Evaluate IC₅₀ against target enzymes (e.g., acetylcholinesterase for Alzheimer’s research) using Ellman’s assay .
- QSAR modeling : Leverage Gaussian 09 to correlate electronic parameters (HOMO/LUMO) with activity .
Q. What crystallographic challenges are associated with sulfonamide-thiazole hybrids, and how are they addressed?
- Crystal packing issues : Bulky aryl groups hinder lattice formation. Mitigation includes co-crystallization with small molecules (e.g., DMSO) .
- Thermal motion artifacts : Low-temperature data collection (100 K) reduces atomic displacement parameter (ADP) errors .
Q. How can molecular docking studies be optimized to predict the binding affinity of this compound to novel targets?
- Force field selection : Use CHARMM36 for sulfonamide-protein interactions due to its accurate partial charge calculations .
- Solvent modeling : Include explicit water molecules in docking grids to account for hydrogen-bonding networks .
- Validation : Compare predicted ΔG values with surface plasmon resonance (SPR) binding data .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
